N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride
Overview
Description
N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride: is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring, an ethane backbone, and a sulfonamide group, making it a valuable tool in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine-2-ylmethylamine and N,N-dimethylethanesulfonamide.
Reaction: The pyridine-2-ylmethylamine is reacted with N,N-dimethylethanesulfonamide in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound is also prone to substitution reactions, where functional groups can be replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: In biological research, this compound is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.
Medicine: The compound has potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents targeting specific diseases.
Industry: In industrial applications, this compound is used in the development of catalysts and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N,N-dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine
- N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine
- N-Methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridineethanamine trihydrochloride
Comparison: N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride stands out due to its unique combination of a sulfonamide group and a pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a preferred choice in various research and industrial applications.
Properties
IUPAC Name |
N,N-dimethyl-2-(pyridin-2-ylmethylamino)ethanesulfonamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S.2ClH/c1-13(2)16(14,15)8-7-11-9-10-5-3-4-6-12-10;;/h3-6,11H,7-9H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLHGOVLRYVQEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCNCC1=CC=CC=N1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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